molecular formula C17H21NO3 B1190354 2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE

2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE

Katalognummer: B1190354
Molekulargewicht: 287.35g/mol
InChI-Schlüssel: CXSDZPHFBYOJGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and a methoxypropylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE typically involves the reaction of 3-methoxypropylamine with a suitable cyclohexane-1,3-dione derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(4-Chlorophenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione
  • 2-{[(4-Methoxyphenyl)amino]methylene}-5-phenylcyclohexane-1,3-dione

Uniqueness

2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Eigenschaften

Molekularformel

C17H21NO3

Molekulargewicht

287.35g/mol

IUPAC-Name

3-hydroxy-2-(3-methoxypropyliminomethyl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C17H21NO3/c1-21-9-5-8-18-12-15-16(19)10-14(11-17(15)20)13-6-3-2-4-7-13/h2-4,6-7,12,14,19H,5,8-11H2,1H3

InChI-Schlüssel

CXSDZPHFBYOJGH-UHFFFAOYSA-N

SMILES

COCCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.